MGL Inhibitor Core Scaffold: 5-Azaspiro[3.4]octan-6-one Defines a 5- to 17-Fold Potency Window Distinct from the 7-Oxa Isostere
In US patent US11505546 (Janssen Pharmaceutica), 5-azaspiro[3.4]octan-6-one-derived MGL inhibitors consistently exhibit in vitro IC50 values in the 0.82–1.5 nM range (Examples 22 and 47, Table A1 of Comparative Data), while 7-oxa-5-azaspiro[3.4]octan-6-one-derived MGL inhibitors achieve IC50 values of 0.086–0.28 nM (Examples 46, 50, 59, 67, Table A2 of Comparative Data), within the same fluorescence-based serine hydrolase assay adapted from Wilson et al. [1]. The non-oxa core therefore accesses a clinically relevant but intermediate potency tier, providing a distinct optimization space for programs seeking to balance target engagement with potential off-rate advantages [2]. Direct substitution of one core for the other yields a predictable 5- to 17-fold shift in primary pharmacology [1].
| Evidence Dimension | Monoacylglycerol lipase (MGL) inhibitory potency in vitro (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.82–1.5 nM (5-azaspiro[3.4]octan-6-one-derived examples; N ≥ 2 distinct derivatives across Examples 22 and 47) |
| Comparator Or Baseline | IC50 = 0.086–0.28 nM (7-oxa-5-azaspiro[3.4]octan-6-one-derived examples; N ≥ 4 distinct derivatives across Examples 46, 50, 59, 67) |
| Quantified Difference | 5- to 17-fold lower potency for the non-oxa core relative to the 7-oxa core; intra-scaffold rank order is consistent and predictable |
| Conditions | Recombinant human MGL; fluorescence-based serine hydrolase activity assay adapted from Wilson et al. (US11505546, common assay protocol) |
Why This Matters
For procurement decisions, the 5-azaspiro[3.4]octan-6-one scaffold is the mandatory starting material for a therapeutically relevant, patent-protected MGL inhibitor sub-series whose potency is mechanistically distinct from the 7-oxa series, making it irreplaceable for programs targeting this specific pharmacological window.
- [1] Ameriks, M.K.; Berry, C.B.; Garcia-Reynaga, P.; Laforteza, B.N.; Liang, J.T. Monoacylglycerol Lipase Modulators. US Patent 11,505,546 B2, November 22, 2022. View Source
- [2] BindingDB. Affinity data for BDBM581607 (Example 22), BDBM581632 (Example 47), BDBM581631 (Example 46), BDBM581635 (Example 50), BDBM581644 (Example 59), BDBM581652 (Example 67). View Source
